Estradiol 17-Valerate-d12
描述
Estradiol 17-Valerate-d12 is a deuterated analog of estradiol valerate, a synthetic estrogen ester widely used in hormone replacement therapy (HRT) and assisted reproductive technologies. The compound features 12 deuterium atoms (denoted by "-d12"), strategically replacing hydrogen atoms to enhance its utility as an internal standard in mass spectrometry-based assays. This isotopic labeling minimizes interference from endogenous estradiol during pharmacokinetic or metabolic studies .
Structurally, estradiol 17-valerate consists of 17β-estradiol esterified with valeric acid at the 17-position, increasing lipophilicity and prolonging half-life compared to unmodified estradiol . The deuterated variant retains this structure but exhibits distinct physicochemical properties, such as a molecular weight of approximately 368.5 g/mol (vs. 356.5 g/mol for non-deuterated estradiol valerate), improving analytical specificity in quantitation .
属性
分子式 |
C₂₃H₂₀D₁₂O₃ |
|---|---|
分子量 |
368.57 |
同义词 |
(17β)-Estra-1,3,5(10)-triene-3,17-diol 17-Pentanoate-d12; Estradiol Valerate-d12; 3-Hydroxy-17β-(valeroyl-d12)oxyestra-1,3,5(10)-triene; Atladiol-d12; Climaval-d12; Deladiol; -d12 Delestrogen-d12; Delestrogen 4x-d12; Estradiol 17β-Valerate-d12; Estrad |
产品来源 |
United States |
相似化合物的比较
Comparison with Estradiol Valerate
Pharmacokinetic and Analytical Utility
- Deuterium Labeling: Estradiol 17-Valerate-d12 is primarily used in research to differentiate exogenous from endogenous estradiol in biological matrices. This is critical in studies where endogenous hormone levels complicate drug monitoring .
- Metabolic Stability: Deuterium substitution at the 17-valerate moiety reduces metabolic degradation rates, though this effect is less pronounced compared to modifications at other positions (e.g., 3-sulfate derivatives in ) .
| Property | Estradiol 17-Valerate-d12 | Estradiol Valerate |
|---|---|---|
| Molecular Weight (g/mol) | ~368.5 | 356.5 |
| Primary Use | Analytical standard | Clinical therapy |
| Metabolic Interference | Low (deuterated) | High (endogenous) |
Comparison with Transdermal Estradiol
Transdermal estradiol (e.g., 17β-estradiol patches) bypasses first-pass metabolism, offering steadier hormone levels and reduced hepatic strain compared to oral estradiol valerate. Key differences include:
- However, transdermal administration eliminated clinical abortions (0% vs. 4.8% in oral group) .
- Patient Compliance : Transdermal patches simplify dosing and reduce emotional stress, though adherence can vary due to skin irritation .
| Parameter | Transdermal Estradiol | Oral Estradiol Valerate |
|---|---|---|
| Peak Estradiol (pg/mL) | ~80 | ~120 |
| Cycle Cancellation Rate | 4.4% | 6.7% |
| Patient Cost Burden | Lower | Higher |
Comparison with Ethinyl Estradiol and Other Derivatives
Ethinyl Estradiol
Ethinyl estradiol, a synthetic estrogen with an ethinyl group at C17, exhibits higher oral bioavailability and potency than estradiol valerate. However, it carries greater thrombogenic risks, limiting its use in HRT .
Sulfamate and Furoxan Derivatives
- Sulfamate Estradiols : Derivatives like those in show enhanced steroid sulfatase inhibition (up to 10-fold) due to hydrophobic substituents near the steroid D-ring, a feature absent in estradiol 17-valerate .
Structural and Functional Insights from Related Compounds
- 17-Substituted Estradiols : Sulfation or phosphorylation at the 17-position (e.g., estradiol 17-sulfate in ) enhances enzyme inhibition potency, suggesting that modifications at this site can fine-tune biological activity .
- Generic Development Challenges: Endogenous estradiol complicates bioequivalence studies for non-deuterated estradiol valerate, whereas deuterated forms simplify analytical validation .
常见问题
Basic: What are the critical storage and handling protocols for Estradiol 17-Valerate-d12 to ensure chemical stability?
Answer:
- Storage: Keep containers tightly sealed in a dry, well-ventilated environment at -20°C for long-term stability . Avoid exposure to incompatible materials like strong oxidizing agents to prevent decomposition into hazardous byproducts (e.g., carbon monoxide) .
- Handling: Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including NIOSH-approved respirators, gloves, and safety goggles, to minimize inhalation or dermal contact. Ground equipment to prevent static discharge during transfers .
Basic: How should researchers design initial experiments to assess Estradiol 17-Valerate-d12’s bioactivity in endocrine disruption studies?
Answer:
- Experimental Framework:
- Define a hypothesis-driven research question with clear independent (e.g., dose, exposure duration) and dependent variables (e.g., receptor binding affinity, gene expression changes) .
- Use validated reference standards (e.g., USP/EP pharmacopeial standards) for calibration and quality control .
- Include negative controls (e.g., solvent-only groups) and positive controls (e.g., non-deuterated Estradiol 17-Valerate) to validate assay sensitivity .
Advanced: How can researchers resolve contradictions in toxicological data for Estradiol 17-Valerate-d12 across studies?
Answer:
- Weight of Evidence (WoE) Analysis:
- Compile data from in vitro, in vivo, and computational models, prioritizing studies with transparent methodologies (e.g., OECD-compliant assays) .
- Evaluate data quality using criteria such as statistical power, dose-response consistency, and replication across labs.
- Address outliers by re-examining experimental conditions (e.g., solvent compatibility, temperature fluctuations) .
Advanced: What methodological steps ensure accurate quantification of Estradiol 17-Valerate-d12 in complex biological matrices?
Answer:
- Analytical Workflow:
- Sample Preparation: Use solid-phase extraction (SPE) with deuterated internal standards to correct for matrix effects .
- Instrumentation: Employ LC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Validate methods per ICH guidelines (accuracy: 90–110%, precision: RSD <15%) .
- Data Normalization: Adjust for isotopic interference by cross-referencing with non-deuterated analogs .
Basic: What ethical considerations apply to in vivo studies using Estradiol 17-Valerate-d12?
Answer:
- Ethical Compliance:
Advanced: How can researchers assess the stability of Estradiol 17-Valerate-d12 under varying experimental conditions?
Answer:
- Stability Testing Protocol:
- Thermal Stability: Incubate samples at 25°C, 37°C, and 50°C for 24–72 hours, analyzing degradation via HPLC .
- Photostability: Expose to UV light (300–400 nm) and measure photodegradation products .
- Oxidative Stress: Test reactivity with hydrogen peroxide or hydroxyl radicals, quantifying byproducts like quinones .
Advanced: What statistical approaches are optimal for analyzing dose-response relationships in Estradiol 17-Valerate-d12 studies?
Answer:
- Analysis Framework:
- Non-linear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
- Sensitivity Analysis: Use bootstrap resampling to assess confidence intervals for small sample sizes.
- Comparative Methods: Apply Mendelian randomization (e.g., inverse-variance weighting) to infer causal relationships in epidemiological data .
Basic: How should researchers mitigate risks of aerosol formation during Estradiol 17-Valerate-d12 handling?
Answer:
- Risk Mitigation:
Advanced: How to integrate Estradiol 17-Valerate-d12 findings with existing literature on endocrine disruptors?
Answer:
- Literature Synthesis Strategy:
Advanced: What protocols validate the purity of synthesized Estradiol 17-Valerate-d12 batches?
Answer:
- Validation Steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
